molecular formula C7H10Cl2N2 B572059 (6-Chloro-5-methylpyridin-3-yl)methanamine hydrochloride CAS No. 1257535-53-7

(6-Chloro-5-methylpyridin-3-yl)methanamine hydrochloride

Cat. No. B572059
M. Wt: 193.071
InChI Key: WQUFVSQNLCVMJV-UHFFFAOYSA-N
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Patent
US09181235B2

Procedure details

To the solution of 5-(azidomethyl)-2-chloro-3-methylpyridine 30-3 (2.0 g, 11 mmol) in THF (20 mL) was added PPh3 (3.17, 12 mmol) slowly. After 2 hours, H2O was added to the reaction mixture and the reaction was stirred for additional 15 hours, and the solvent was removed. The crude product was partitioned between ethyl acetate (50 mL) and 0.2 N HCl (50 mL). The aqueous phase was dried to give (6-chloro-5-methylpyridin-3-yl)methanamine HCl salt 30-4 as a white solid.
Name
5-(azidomethyl)-2-chloro-3-methylpyridine
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
12 mmol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][C:5]1[CH:6]=[C:7]([CH3:12])[C:8]([Cl:11])=[N:9][CH:10]=1)=[N+]=[N-].C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.O>C1COCC1>[ClH:11].[Cl:11][C:8]1[N:9]=[CH:10][C:5]([CH2:4][NH2:1])=[CH:6][C:7]=1[CH3:12] |f:4.5|

Inputs

Step One
Name
5-(azidomethyl)-2-chloro-3-methylpyridine
Quantity
2 g
Type
reactant
Smiles
N(=[N+]=[N-])CC=1C=C(C(=NC1)Cl)C
Name
Quantity
12 mmol
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred for additional 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
The crude product was partitioned between ethyl acetate (50 mL) and 0.2 N HCl (50 mL)
CUSTOM
Type
CUSTOM
Details
The aqueous phase was dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl.ClC1=C(C=C(C=N1)CN)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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